molecular formula C10H10ClN3O3 B2936178 2-chloro-N-{1,7-dimethyl-4-oxo-3H,4H-furo[3,4-d]pyridazin-5-yl}acetamide CAS No. 852389-06-1

2-chloro-N-{1,7-dimethyl-4-oxo-3H,4H-furo[3,4-d]pyridazin-5-yl}acetamide

Cat. No.: B2936178
CAS No.: 852389-06-1
M. Wt: 255.66
InChI Key: NLHCJPFFSRFOAL-UHFFFAOYSA-N
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Description

2-chloro-N-{1,7-dimethyl-4-oxo-3H,4H-furo[3,4-d]pyridazin-5-yl}acetamide is a versatile small molecule scaffold used primarily in research and development. This compound, with a molecular formula of C10H10ClN3O3 and a molecular weight of 255.66 g/mol, is known for its unique structure that combines a furo[3,4-d]pyridazin core with a chloroacetamide group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{1,7-dimethyl-4-oxo-3H,4H-furo[3,4-d]pyridazin-5-yl}acetamide typically involves the reaction of 1,7-dimethyl-4-oxo-3H,4H-furo[3,4-d]pyridazin-5-ylamine with chloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{1,7-dimethyl-4-oxo-3H,4H-furo[3,4-d]pyridazin-5-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of new derivatives with different functional groups.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxy derivatives.

    Hydrolysis: Formation of carboxylic acid derivatives

Scientific Research Applications

2-chloro-N-{1,7-dimethyl-4-oxo-3H,4H-furo[3,4-d]pyridazin-5-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-chloro-N-{1,7-dimethyl-4-oxo-3H,4H-furo[3,4-d]pyridazin-5-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-{1,7-dimethyl-4-oxo-3H,4H-furo[3,4-d]pyridazin-5-yl}acetamide stands out due to its unique combination of a furo[3,4-d]pyridazin core and a chloroacetamide group. This structure imparts distinct chemical and biological properties, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

2-chloro-N-(4,5-dimethyl-1-oxo-2H-furo[3,4-d]pyridazin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3/c1-4-7-5(2)17-10(12-6(15)3-11)8(7)9(16)14-13-4/h3H2,1-2H3,(H,12,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHCJPFFSRFOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NNC(=O)C2=C(O1)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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